3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is a complex organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a pyrazinone core, substituted with a 3,4-dimethoxyphenethyl group and a 3-fluoro-4-methylphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine derivatives, under acidic or basic conditions.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenethyl group and the 3-fluoro-4-methylphenyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and the use of automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Reagents such as halogens, alkylating agents, and nucleophiles are often used to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum catalysts
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Researchers investigate its interactions with biological targets to develop new drugs.
Pharmacology: The compound’s pharmacokinetics and pharmacodynamics are explored to understand its absorption, distribution, metabolism, and excretion in biological systems.
Biochemistry: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic processes.
Modulating Ion Channels: It can affect the function of ion channels, altering the flow of ions across cell membranes and influencing cellular excitability.
Comparison with Similar Compounds
Similar Compounds
3-((3,4-dimethoxyphenethyl)amino)-1-(3-chloro-4-methylphenyl)pyrazin-2(1H)-one: Similar structure with a chlorine substituent instead of fluorine.
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-ethylphenyl)pyrazin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-thione: Similar structure with a thione group instead of a pyrazinone.
Uniqueness
The uniqueness of 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenethyl and 3-fluoro-4-methylphenyl groups contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-14-4-6-16(13-17(14)22)25-11-10-24-20(21(25)26)23-9-8-15-5-7-18(27-2)19(12-15)28-3/h4-7,10-13H,8-9H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDPQWXDMRXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.